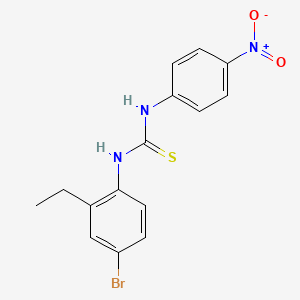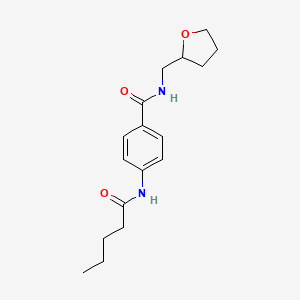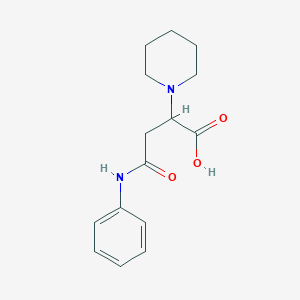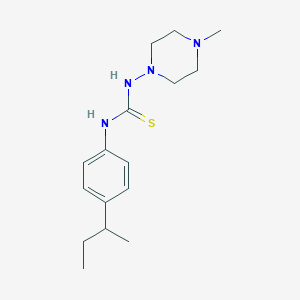
N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea
Vue d'ensemble
Description
N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea, also known as Br-Et-PNTU, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of thiourea derivatives and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea has been extensively used in scientific research for its various properties. One of the primary applications of N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea is its use as a fluorescent probe for the detection of thiols. This compound has a high selectivity and sensitivity towards thiols, making it an excellent tool for the detection of thiols in biological systems.
Another application of N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea is its use as a catalyst in various chemical reactions. This compound has been found to catalyze the oxidation of alcohols and the reduction of nitroarenes, among other reactions.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea is not well understood. However, it is believed that the compound reacts with thiols to form a stable adduct. This adduct can be detected using various analytical techniques such as fluorescence spectroscopy.
Biochemical and Physiological Effects:
N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea has been found to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. Additionally, N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea is its high selectivity and sensitivity towards thiols. This makes it an excellent tool for the detection of thiols in biological systems. Additionally, N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea is relatively easy to synthesize and purify, making it readily available for use in scientific research.
However, one of the limitations of N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea is its potential toxicity. This compound has been found to be cytotoxic at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the use of N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea in scientific research. One potential application is its use as a tool for the detection of thiols in live cells. This would require the development of a cell-permeable derivative of N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea.
Another potential application of N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea is its use as a catalyst in asymmetric synthesis. This would require the development of chiral derivatives of N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea.
Conclusion:
In conclusion, N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea is a chemical compound that has been widely used in scientific research for its various properties. This compound has been found to have high selectivity and sensitivity towards thiols, making it an excellent tool for the detection of thiols in biological systems. Additionally, N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of matrix metalloproteinases. Despite its potential toxicity, N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea has several advantages for use in scientific research, including its ease of synthesis and purification. There are several future directions for the use of N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea in scientific research, including its use as a tool for the detection of thiols in live cells and as a catalyst in asymmetric synthesis.
Propriétés
IUPAC Name |
1-(4-bromo-2-ethylphenyl)-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S/c1-2-10-9-11(16)3-8-14(10)18-15(22)17-12-4-6-13(7-5-12)19(20)21/h3-9H,2H2,1H3,(H2,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEXCMSZDUQJKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-ethylphenyl)-3-(4-nitrophenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-N-[4-({[(4-nitrophenyl)amino]carbonothioyl}amino)phenyl]benzenesulfonamide](/img/structure/B4118797.png)

![2-[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzamide](/img/structure/B4118827.png)
![2-[(4-chlorophenyl)thio]-N-(2,6-difluorophenyl)propanamide](/img/structure/B4118837.png)
![N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4118844.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2-pyridinecarboxamide](/img/structure/B4118846.png)
![1-(4-chlorophenyl)-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4118850.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B4118851.png)
![2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4118858.png)

![1-(4-fluorophenyl)-4-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4118872.png)

![N~2~-(2-fluorophenyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4118897.png)